N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methylbenzamide
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Overview
Description
N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHYLBENZAMIDE is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHYLBENZAMIDE typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of ethylbenzoylacetate with N,N-dimethylformamide dimethyl acetal under reflux conditions, followed by the addition of hydrazine derivatives . This reaction yields the pyrazole core, which is then further functionalized to introduce the benzamide group.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs environmentally friendly methodologies, such as microwave-assisted reactions and heterogeneous catalytic systems . These methods offer advantages in terms of reaction efficiency, yield, and sustainability.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted benzamide derivatives.
Scientific Research Applications
N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHYLBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anticancer activity by interfering with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole core but differ in their functional groups and biological activities.
4-Cinnamamido-N-(1-methyl-1H-pyrazol-5-yl)benzamide: Similar in structure but with different substituents, leading to varied biological properties.
Uniqueness
N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHYLBENZAMIDE is unique due to its specific combination of an ethyl group on the pyrazole ring and a benzamide moiety
Properties
Molecular Formula |
C14H17N3O |
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Molecular Weight |
243.30 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-4-methylbenzamide |
InChI |
InChI=1S/C14H17N3O/c1-3-17-13(8-9-16-17)10-15-14(18)12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H,15,18) |
InChI Key |
YKGGMMAVKADYJK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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